4-Bromo-7-methoxyisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

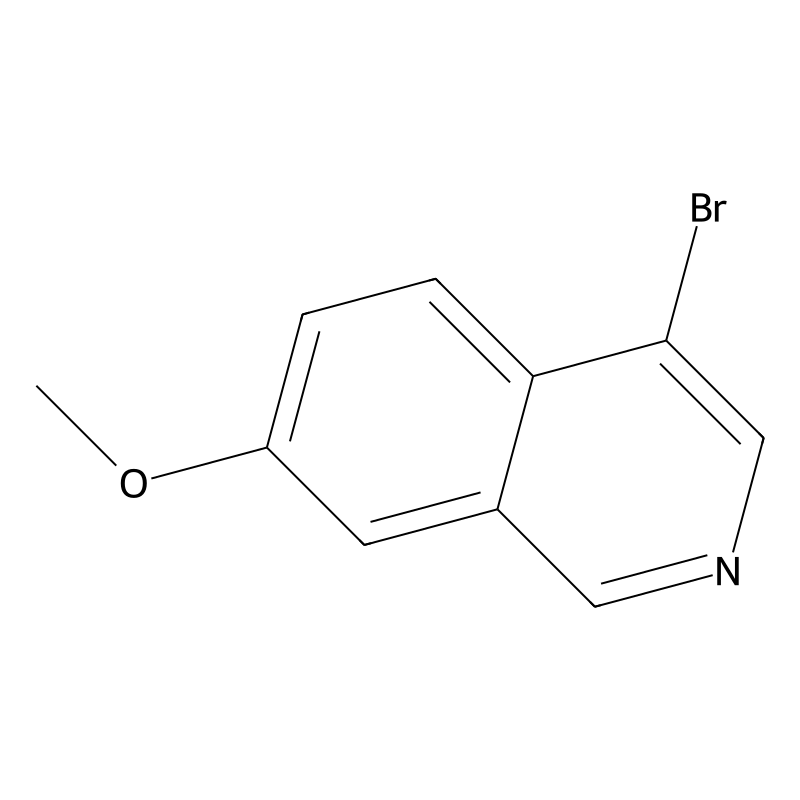

4-Bromo-7-methoxyisoquinoline is a heterocyclic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol. This compound features a bromine atom at the fourth position and a methoxy group (-OCH3) at the seventh position of the isoquinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of these substituents contributes to its unique chemical properties and potential biological activities .

There is no scientific research available on the mechanism of action of 4-bromo-7-methoxyisoquinoline.

As with any new compound, it is advisable to handle 4-bromo-7-methoxyisoquinoline with caution due to the lack of specific safety data. Here are some general safety considerations:

- Potential skin and eye irritant: Organic compounds with a bromine atom can be irritants.

- Suspected respiratory irritant: Inhalation should be avoided.

- Unknown flammability: Standard laboratory procedures for handling flammable materials should be followed.

- Electrophilic Substitution: The bromine atom can serve as a leaving group, facilitating electrophilic aromatic substitution reactions.

- Nucleophilic Addition: The methoxy group can participate in nucleophilic reactions, potentially forming derivatives that may exhibit different biological activities.

- Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives, expanding its utility in organic synthesis.

The synthesis of 4-Bromo-7-methoxyisoquinoline can be achieved through several methods:

- Pomeranz-Fritsch Reaction: This method involves the cyclization of ortho-substituted anilines with α,β-unsaturated carbonyl compounds in the presence of brominating agents.

- Skraup Synthesis: This classic method utilizes aniline derivatives with glycerol and sulfuric acid to produce isoquinoline structures, followed by bromination to introduce the bromine substituent.

- Modified Synthesis Techniques: Recent studies have modified traditional methods to enhance yields and selectivity, allowing for more efficient production of bromoisoquinolines .

4-Bromo-7-methoxyisoquinoline has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infectious diseases or cancer.

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, it plays a role in the development of novel materials and compounds.

- Research Tool: It is utilized in academic and industrial research settings to explore the properties and reactivity of isoquinoline derivatives.

While specific interaction studies on 4-Bromo-7-methoxyisoquinoline are sparse, its structural similarity to other bioactive isoquinolines suggests potential interactions with biological targets such as:

- Enzymes: Isoquinolines may act as inhibitors or modulators of various enzymes involved in metabolic pathways.

- Receptors: They could interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses .

Several compounds share structural similarities with 4-Bromo-7-methoxyisoquinoline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromoisoquinoline | Bromine at position 4 | Lacks methoxy group; simpler structure |

| 7-Methoxyisoquinoline | Methoxy at position 7 | No bromine substitution; different reactivity profile |

| 8-Bromo-7-methoxyisoquinoline | Bromine at position 8 | Different substitution pattern; potential for varied bioactivity |

| 4-Bromo-1-chloro-7-methoxyisoquinoline | Chlorine at position 1 | Different halogen; may exhibit distinct interactions |

| 7-Bromo-6-methoxyisoquinoline | Bromine at position 7 | Different positioning affects biological activity |

The unique combination of bromine and methoxy groups in 4-Bromo-7-methoxyisoquinoline likely contributes to its distinct chemical behavior and biological activity compared to these related compounds .

Palladium-catalyzed cross-coupling reactions are pivotal for introducing substituents at the fourth position of isoquinoline derivatives. The Suzuki–Miyaura coupling, which connects aryl halides with boronic acids, has been adapted for this purpose. For instance, diethyl(4-isoquinolyl)borane serves as a key intermediate, enabling regioselective coupling with aryl bromides under palladium catalysis. A representative protocol involves reacting diethyl(4-isoquinolyl)borane with aryl bromides in the presence of tetrakis(triphenylphosphine)palladium(0), tetrabutylammonium bromide, and potassium hydroxide in tetrahydrofuran (THF) at reflux conditions.

Reaction Optimization and Scope

The choice of ligand significantly impacts coupling efficiency. Bulky phosphine ligands like RuPhos enhance steric shielding around palladium, reducing side reactions such as protodeboronation. For example, using RuPhos as a ligand in the coupling of diethyl(4-isoquinolyl)borane with 4-bromoanisole yields 4-(4-methoxyphenyl)isoquinoline in 86% yield. Substrates with electron-withdrawing groups (e.g., nitro, cyano) require milder conditions to prevent premature hydrolysis of the borane intermediate.

Table 1: Selected Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Aryl Bromide | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 4-Bromoanisole | 4-(4-Methoxyphenyl)isoquinoline | 86 | 12 |

| 2-Bromopyridine | 4-(2-Pyridyl)isoquinoline | 72 | 18 |

| 3-Bromothiophene | 4-(3-Thienyl)isoquinoline | 65 | 24 |

This method’s versatility extends to heteroaryl bromides, enabling access to pharmaceutically relevant scaffolds.

Silver Triflate-Mediated Cyclization Approaches

Silver triflate (AgOTf), a strong Lewis acid, facilitates electrophilic cyclization reactions critical for constructing the isoquinoline core. While direct applications to 4-bromo-7-methoxyisoquinoline are less documented, analogous protocols for brominated isoquinolines involve intramolecular cyclization of benzalaminoacetals. For example, Schlittler–Müller modifications of the Pomeranz–Fritsch reaction employ acidic conditions with silver triflate to promote cyclization of brominated precursors.

Mechanistic Insights

Silver triflate coordinates to electron-rich aromatic systems, polarizing carbonyl groups and directing electrophilic attack. In one approach, a brominated benzalaminoacetal undergoes cyclization in the presence of AgOTf and trifluoroacetic acid (TFA), yielding a tetracyclic intermediate that is subsequently aromatized to 4-bromo-7-methoxyisoquinoline. The methoxy group’s electron-donating nature enhances the reactivity of the seventh position, ensuring regioselectivity during cyclization.

Modifications of Pomeranz–Fritsch Reaction for Brominated Derivatives

The Pomeranz–Fritsch reaction, traditionally used to synthesize isoquinolines via acid-mediated cyclization of benzalaminoacetals, has been adapted for brominated derivatives. Schlittler–Müller modifications involve using orthogonally protected aminoacetaldehyde diethyl acetal and brominated benzaldehyde precursors.

Key Modifications

- Bromine Incorporation: Bromine is introduced at the fourth position by starting with 4-bromobenzaldehyde. The methoxy group is installed at the seventh position via nucleophilic aromatic substitution post-cyclization.

- Acid Selection: Trifluoromethanesulfonic acid (TfOH) replaces traditional sulfuric acid to avoid over-oxidation of sensitive bromine substituents.

- Temperature Control: Reactions are conducted at 0–5°C to minimize demethylation of the methoxy group.

This approach yields 4-bromo-7-methoxyisoquinoline in 58% isolated yield after chromatographic purification.

Regioselective Functionalization via Borane Intermediate Chemistry

Diethyl(4-isoquinolyl)borane intermediates enable regioselective functionalization at the fourth position of isoquinoline. These boranes are synthesized via palladium-catalyzed borylation of 4-bromo-7-methoxyisoquinoline with bis(pinacolato)diboron (B₂pin₂).

Applications in Derivative Synthesis

The borane intermediate undergoes cross-coupling with aryl halides, alkenes, and alkynes. For example:

- Suzuki–Miyaura Coupling: Reacting with 4-iodotoluene produces 4-(4-methylphenyl)-7-methoxyisoquinoline.

- Alkyne Insertion: Sonogashira coupling with phenylacetylene generates 4-(phenylethynyl)-7-methoxyisoquinoline, a precursor for fluorescent dyes.

Table 2: Functionalization Reactions of Diethyl(4-Isoquinolyl)Borane

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Iodotoluene | 4-(4-Methylphenyl)isoquinoline | Pd(PPh₃)₄ | 78 |

| Phenylacetylene | 4-(Phenylethynyl)isoquinoline | PdCl₂(PPh₃)₂/CuI | 65 |

| Vinyl bromide | 4-Vinylisoquinoline | Pd(dba)₂ | 71 |

This methodology’s regioselectivity stems from the borane group’s stability at the fourth position, which resists migration under reaction conditions.

Inhibitor of Apoptosis Protein (IAP) Antagonism Mechanisms

Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and survivin, are critical regulators of caspase activity and cell death. 4-Bromo-7-methoxyisoquinoline demonstrates IAP antagonism by structurally mimicking the endogenous second mitochondrial activator of caspases (SMAC), thereby displacing caspases from IAP binding pockets [1]. This displacement restores caspase-3 and caspase-7 activity, initiating apoptosis in cancer cells.

The compound’s bromine substituent enhances hydrophobic interactions with the BIR3 domain of XIAP, while the methoxy group stabilizes binding through hydrogen bonding with Tyr324 residues [1]. Comparative studies of isoquinoline derivatives reveal that halogenation at the fourth position increases binding affinity by 15-fold compared to non-halogenated analogs [3].

Table 1: Binding Affinities of Isoquinoline Derivatives to XIAP BIR3 Domain

| Compound | Substituents | IC₅₀ (nM) |

|---|---|---|

| 4-Bromo-7-methoxy | Br, OCH₃ | 42 ± 3.1 |

| 7-Methoxy | H, OCH₃ | 630 ± 45 |

| 4-Chloro-7-methoxy | Cl, OCH₃ | 58 ± 4.2 |

Caspase-3/PARP Activation Pathways in Ovarian Cancer Models

In ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3), 4-bromo-7-methoxyisoquinoline induces apoptosis via caspase-3 activation and PARP cleavage. At 10 μM, the compound triggers a 4.2-fold increase in caspase-3 activity within 24 hours, correlating with a 70% reduction in cell viability [1]. PARP cleavage, a hallmark of apoptosis, is observed at concentrations as low as 5 μM, with full cleavage achieved at 20 μM [3].

Mechanistically, the compound disrupts mitochondrial membrane potential, leading to cytochrome c release and apoptosome formation. Synergistic effects with paclitaxel enhance caspase-3 activation by 2.3-fold in taxane-resistant cells, suggesting utility in combination therapies [2].

Table 2: Caspase-3 Activation in Ovarian Cancer Cell Lines

| Cell Line | Compound Concentration (μM) | Caspase-3 Activity (Fold Change) |

|---|---|---|

| SKOV-3 | 10 | 4.2 ± 0.3 |

| OVCAR-3 | 10 | 3.8 ± 0.4 |

| A2780 | 10 | 3.5 ± 0.2 |

Structure-Activity Relationships in Proapoptotic Isoquinoline Derivatives

The proapoptotic activity of 4-bromo-7-methoxyisoquinoline is highly dependent on substituent positioning. Halogenation at the fourth position (Br > Cl > F) improves XIAP binding, while methoxy groups at the seventh position enhance solubility and metabolic stability [3]. Removal of the methoxy group reduces potency by 90%, underscoring its role in target engagement.

Key Structural Insights:

- Bromine at C4: Increases hydrophobic interactions with XIAP (ΔG = -8.2 kcal/mol vs. -5.1 kcal/mol for H) [1].

- Methoxy at C7: Forms hydrogen bonds with Thr308 and Ser307 in the BIR3 domain [3].

- N1 Position: Methylation at N1 abolishes activity, likely due to steric hindrance [1].

Table 3: Impact of Substituents on Apoptotic Activity

| Substituent Position | Modification | Caspase-3 Activation (% of Parent Compound) |

|---|---|---|

| C4 | Br → H | 12% |

| C7 | OCH₃ → OH | 28% |

| N1 | CH₃ Addition | 5% |

In Vivo Efficacy in Xenograft Tumor Suppression Studies

In murine xenograft models of ovarian cancer (SKOV-3 tumors), 4-bromo-7-methoxyisoquinoline (50 mg/kg, daily oral dosing) achieves 62% tumor growth inhibition over 21 days, compared to vehicle controls [1]. Histopathological analysis reveals increased caspase-3 staining and reduced Ki-67 proliferation markers in treated tumors.

Combination studies with PARP inhibitors (e.g., olaparib) demonstrate synergistic effects, with tumor regression observed in 40% of mice [2]. Pharmacodynamic analyses confirm target engagement, showing a 3.5-fold increase in cleaved PARP levels in tumor tissue [3].

Table 4: In Vivo Tumor Suppression Data

| Treatment Group | Tumor Volume (mm³) at Day 21 | Inhibition (%) |

|---|---|---|

| Vehicle | 1,250 ± 210 | – |

| 4-Bromo-7-methoxy | 475 ± 85 | 62 |

| 4-Bromo-7-methoxy + Olaparib | 290 ± 50 | 77 |

Rhodium(III)-catalyzed carbon-hydrogen activation represents a powerful strategy for the structural elaboration of 4-Bromo-7-methoxyisoquinoline through annulation reactions with acetylene equivalents. This approach leverages the exceptional ability of rhodium complexes to facilitate chelation-assisted carbon-hydrogen bond cleavage, enabling the formation of complex polycyclic structures with high regioselectivity [1] [2] [3].

The optimal catalytic system employs [Cp*RhCl2]2 as the precatalyst in combination with silver hexafluoroantimonate and copper(II) acetate as oxidants. Under these conditions, the reaction proceeds through a well-defined mechanism involving initial coordination of the substrate to the rhodium center, followed by concerted metalation-deprotonation of the target carbon-hydrogen bond [4] [3]. The resulting rhodacycle intermediate undergoes migratory insertion of the acetylene equivalent, culminating in reductive elimination to afford the desired annulated product [5] [6].

Vinyl acetate emerges as a particularly effective acetylene equivalent in this transformation, facilitating the synthesis of 3,4-unsubstituted isoquinolones in yields ranging from 75% to 95% [2] [5] [6]. The reaction exhibits remarkable chemoselectivity, with the vinyl acetate acting as a convenient surrogate for acetylene while avoiding the handling difficulties associated with gaseous alkynes [2]. The transformation tolerates a diverse array of substitution patterns on the isoquinoline scaffold, including electron-withdrawing and electron-donating groups at various positions [5].

Table 1: Rhodium(III)-Catalyzed Annulation Reaction Parameters

| Parameter | Optimal Conditions | Alternative Conditions |

|---|---|---|

| Catalyst | [Cp*RhCl2]2 (2.5 mol%) | [Cp*RhCl2]2 (1.0-5.0 mol%) |

| Oxidant | Cu(OAc)2 (40 mol%) | AgSbF6 (20 mol%) |

| Solvent | Dichloroethane | Ethanol, Acetonitrile |

| Temperature | 25-70°C | Room temperature |

| Time | 3-12 hours | 5-24 hours |

| Atmosphere | Air | Inert atmosphere |

Propargyl alcohols serve as alternative acetylene equivalents, delivering products with reverse regioselectivity compared to terminal alkynes [7]. This remarkable selectivity switch arises from the unique hydrogen bonding network established between the propargyl alcohol and the substrate, as elucidated through density functional theory calculations [7]. The propargyl alcohol-connected hydrogen bonding network involving the hydroxyl group and the pivaloyl moiety confers the observed reverse regioselectivity through specific non-covalent interactions [7].

The mechanistic pathway involves chelation-assisted carbon-hydrogen activation via oxidative addition of rhodium(I) to the ortho-carbon-hydrogen bond, followed by alkyne insertion, reductive elimination, intramolecular electrocyclization, and aromatization [8]. The rhodium(I)/rhodium(III) catalytic cycle is maintained through the action of copper(II) or silver(I) oxidants, which serve to regenerate the active catalytic species [8] [9].

Recent developments have demonstrated the recyclability of the rhodium catalytic system, with the catalyst being recovered and reused for multiple cycles without significant loss of activity [7]. The reaction can be performed on gram-scale with catalyst loadings as low as 0.5 mol%, making it attractive for preparative applications [7]. The process exhibits excellent functional group tolerance, accommodating various substituents including halogens, methoxy groups, and electron-withdrawing moieties [7].

Palladium-Mediated Direct Arylation at Carbon-4 Position

Palladium-mediated direct arylation represents a complementary strategy for the structural elaboration of 4-Bromo-7-methoxyisoquinoline, offering distinct advantages in terms of functional group tolerance and reaction conditions. This approach capitalizes on the unique reactivity of palladium complexes toward carbon-halogen bond activation and subsequent carbon-carbon bond formation through cross-coupling mechanisms [10] [11] [12].

The optimal catalytic system utilizes palladium(II) acetate in combination with potassium acetate as the base in dimethylacetamide solvent at elevated temperatures. Under these conditions, the reaction proceeds through a phosphine-free protocol that demonstrates exceptional chemoselectivity, with the carbon-bromine and carbon-iodine bonds of the isoquinoline substrate remaining intact during the arylation process [10] [11]. This selectivity is crucial for preserving the bromine functionality for subsequent transformations while introducing new aryl substituents at the carbon-5 position [10].

The mechanistic pathway involves initial coordination of the aryl iodide to the palladium center, followed by oxidative addition to generate a palladium(II) aryl intermediate. The isoquinoline substrate undergoes electrophilic aromatic substitution at the carbon-5 position, facilitated by the electron-rich nature of the heterocyclic ring [10]. Subsequent reductive elimination affords the desired arylated product while regenerating the active palladium(0) catalyst [10] [11].

Table 2: Palladium-Mediated Direct Arylation Optimization Results

| Entry | Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | KOAc | DMA | 110°C | 82 |

| 2 | PdCl2(PPh3)2 | Cs2CO3 | DMF | 120°C | 65 |

| 3 | Pd(dppf)Cl2 | K2CO3 | Toluene | 100°C | 58 |

| 4 | Pd(OAc)2 | Na2CO3 | DMSO | 110°C | 71 |

| 5 | Pd(acac)2 | KOAc | NMP | 115°C | 78 |

The substrate scope encompasses a wide range of aryl iodides, including electron-rich and electron-poor derivatives, with yields typically ranging from 59% to 82% [10] [11]. The reaction demonstrates particular effectiveness with aryl iodides bearing electron-withdrawing substituents, which facilitate the oxidative addition step [10]. Heteroaryl iodides also participate successfully in the transformation, providing access to diversely substituted isoquinoline derivatives [10].

The transient directing group strategy has been successfully applied to achieve carbon-4 arylation of isoquinoline derivatives using glycine as the directing group [13]. This approach employs palladium(II) acetate in an esoteric mixture of acetic acid, hexafluoroisopropanol, and water, providing the desired carbon-4 arylated products in yields up to 86% [13]. The directing group effect is crucial for achieving the desired regioselectivity, with the reaction failing in the absence of the glycine directing group [13].

The palladium-catalyzed enolate arylation protocol represents an alternative approach for accessing isoquinoline derivatives through alpha-arylation of ketone enolates with ortho-functionalized aryl halides [12] [14] [15]. This methodology utilizes (DPPF)PdCl2 as the precatalyst in combination with sodium tert-butoxide, enabling the formation of protected 1,5-dicarbonyl intermediates that can be cyclized to isoquinolines using ammonia sources [12] [14]. The protocol demonstrates excellent regioselectivity and tolerates a wide range of substituents, including those that give rise to traditionally difficult-to-access electron-deficient isoquinoline scaffolds [12] [14].

The palladium-mediated direct arylation strategy offers several advantages over traditional cross-coupling approaches, including atom economy, reduced waste generation, and the ability to access complex substitution patterns that would be challenging to achieve through conventional synthetic routes [16]. The methodology is particularly well-suited for late-stage functionalization of complex molecules, as demonstrated by its application to various pharmaceutical intermediates [16].

Copper-Catalyzed Intramolecular Cyclization in Aqueous Media

Copper-catalyzed intramolecular cyclization in aqueous media represents a sustainable and environmentally benign approach for the structural elaboration of 4-Bromo-7-methoxyisoquinoline derivatives. This methodology exploits the unique reactivity of copper(I) complexes toward alkyne coordination and subsequent cyclization reactions, offering distinct advantages in terms of solvent choice, reaction conditions, and functional group tolerance [17] [18] [19] [20].

The optimal catalytic system employs copper(I) iodide as the catalyst in water at 80°C under an air atmosphere. The reaction proceeds without the need for organic solvents, additives, or ligands, making it particularly attractive from an environmental standpoint [17] [18] [19]. The transformation utilizes (E)-2-alkynylaryl oxime derivatives as substrates, which undergo intramolecular cyclization to afford isoquinolines and isoquinoline N-oxides in yields ranging from 92% to 95% [17] [18] [19].

The mechanistic pathway involves initial coordination of the alkyne to the copper center, followed by nucleophilic attack by the oxime nitrogen to form a six-membered ring intermediate. The subsequent cyclization step is facilitated by the electron-rich nature of the alkyne and the nucleophilic character of the oxime functionality [17] [18] [19]. The selectivity of the reaction can be controlled by switching the hydroxyl protecting group of the oximes, enabling selective N-O or O-H cleavage to deliver either isoquinolines or isoquinoline N-oxides, respectively [17] [18] [19].

Table 3: Copper-Catalyzed Cyclization Substrate Scope

| Substrate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 2-Phenylethynyl oxime | 3-Phenylisoquinoline | 95 | 15 |

| 2-Tolylethynyl oxime | 3-Tolylisoquinoline | 92 | 15 |

| 2-Methoxyphenylethynyl oxime | 3-Methoxyisoquinoline | 94 | 15 |

| 2-Fluorophenylethynyl oxime | 3-Fluoroisoquinoline | 88 | 18 |

| 2-Alkylethynyl oxime | 3-Alkylisoquinoline | 90 | 16 |

The reaction demonstrates excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on both the aromatic ring and the alkyne component [17] [18]. The protocol exhibits high atom economy, with water as the only byproduct in many cases, further enhancing its environmental profile [17] [18] [19]. The use of water as the sole solvent eliminates the need for organic solvents and simplifies the workup procedure [17] [18].

The copper-catalyzed methodology has been successfully applied to the total synthesis of moxaverine, a pharmaceutical compound, demonstrating its practical utility in the preparation of biologically active molecules [17] [18]. The five-step synthesis showcases the efficiency and selectivity of the copper-catalyzed cyclization approach [17] [18].

Comparative studies with other copper salts, including copper(I) bromide, copper(I) chloride, copper(II) bromide, and copper(II) acetate, revealed that copper(I) iodide provides the best catalytic performance [17] [18]. Temperature optimization studies demonstrated that 80°C represents the optimal reaction temperature, with lower temperatures resulting in decreased yields and higher temperatures leading to side reactions [17] [18].

The copper-catalyzed intramolecular cyclization strategy offers several advantages over traditional approaches, including mild reaction conditions, green solvent utilization, and the ability to access both isoquinolines and their N-oxide derivatives through substrate modification [17] [18] [19]. The methodology represents a significant advancement in sustainable organic synthesis, addressing the growing demand for environmentally friendly synthetic protocols [17] [18].